molecular formula C15H9ClN2O B565943 (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone CAS No. 1797116-76-7

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Cat. No.: B565943
CAS No.: 1797116-76-7
M. Wt: 268.7
InChI Key: SQFHGCTXSZMBPE-UHFFFAOYSA-N
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Description

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone: is an organic compound that features a combination of pyridine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone typically involves the reaction of 6-chloropyridine-2-carbaldehyde with quinoline-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of (6-chloropyridin-2-yl)(quinolin-2-yl)methanol.

    Substitution: Formation of (6-aminopyridin-2-yl)(quinolin-2-yl)methanone.

Scientific Research Applications

Chemistry: In organic synthesis, (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for catalysis and in the preparation of heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development. It is investigated for its ability to interact with biological targets such as enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular pathways, contributing to its biological activities.

Comparison with Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with significant biological activities.

    Pyridine: A basic heterocyclic organic compound with a wide range of applications.

    Chloroquine: An antimalarial drug that contains a quinoline moiety.

Uniqueness: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is unique due to the presence of both pyridine and quinoline rings in its structure. This combination enhances its chemical reactivity and potential biological activities compared to compounds containing only one of these moieties.

Properties

IUPAC Name

(6-chloropyridin-2-yl)-quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-14-7-3-6-12(18-14)15(19)13-9-8-10-4-1-2-5-11(10)17-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFHGCTXSZMBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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